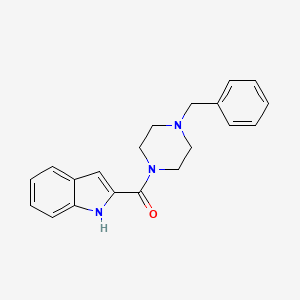

![molecular formula C16H15N3O3S2 B2570675 N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide CAS No. 895806-55-0](/img/structure/B2570675.png)

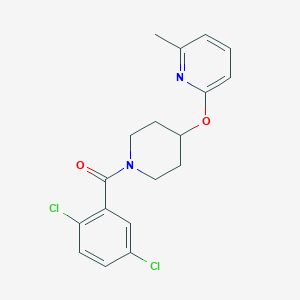

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Modification

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is a compound of interest in the development of new chemical entities. The study on One‐Pot Synthesis of N‐(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides by Rozentsveig et al. (2013) showcases a method for the synthesis of heterocyclic sulfonamides, highlighting the utility of sulfonamide groups in constructing complex molecules with potential biological activity (Rozentsveig et al., 2013). Similarly, Komshina et al. (2020) described the synthesis of sulfonamide derivatives containing pyrazol-1-yl-pyridazine, emphasizing the role of sulfonamides in generating biologically active heterocycles (Komshina et al., 2020).

Biological Activity

The incorporation of sulfonamide groups into molecules has been linked to various biological activities. The research on The synthesis and investigation of the antimicrobial activity of some new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives by Yıldırır et al. (2009) investigates the antimicrobial properties of sulfonamide-containing compounds, providing insights into the potential therapeutic applications of such derivatives (Yıldırır et al., 2009). Moreover, Noreen et al. (2017) explored A facile synthesis of new 5-aryl-thiophenes bearing sulfonamide moiety via Pd(0)-catalyzed Suzuki–Miyaura cross coupling reactions to develop compounds with urease inhibition and antibacterial activities, highlighting the sulfonamide group's significance in medicinal chemistry (Noreen et al., 2017).

Analytical and Environmental Applications

Sulfonamides, including structures similar to N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide, are also of interest in analytical chemistry for detecting environmental contaminants. Premarathne et al. (2017) established A method to detect sulfonamide residues in chicken meat and eggs by high-performance liquid chromatography , underscoring the environmental and food safety implications of sulfonamides (Premarathne et al., 2017).

properties

IUPAC Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-2-22-15-9-8-14(17-18-15)12-5-3-6-13(11-12)19-24(20,21)16-7-4-10-23-16/h3-11,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZXYHFFWXRFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(6-ethoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

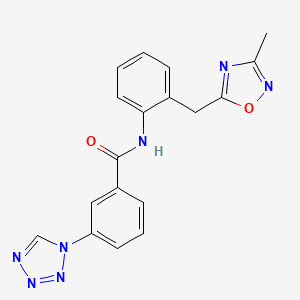

![3-(Tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-D]pyrazol-4-one](/img/structure/B2570596.png)

![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)

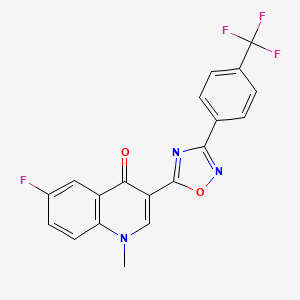

![Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2570599.png)

![5-[(2-Methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B2570604.png)

![2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B2570607.png)

![3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2570612.png)

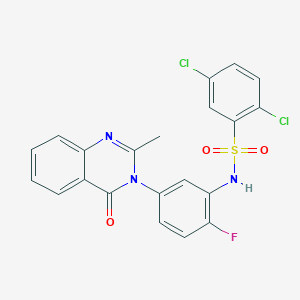

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570614.png)